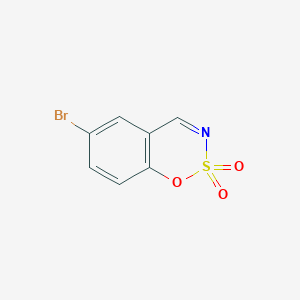

1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide is a heterocyclic compound that belongs to the class of benzoxathiazines. This compound is characterized by the presence of a bromine atom at the 6th position and two dioxide groups at the 2nd position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide can be synthesized from 2-hydroxybenzaldehydes through a reaction with sulfamoyl chloride. The process involves the following steps:

Starting Material: 2-hydroxybenzaldehydes are used as the starting material.

Reaction with Sulfamoyl Chloride: The 2-hydroxybenzaldehydes react with sulfamoyl chloride to form the benzoxathiazine ring.

Bromination: The compound is then brominated at the 6th position to yield this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the dioxide groups to sulfides.

Substitution: The bromine atom at the 6th position can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of 1,2,3-Benzoxathiazine .

Aplicaciones Científicas De Investigación

1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide has several scientific research applications:

Medicinal Chemistry: It is studied as an inhibitor of human carbonic anhydrases, which are enzymes involved in various physiological processes.

Biology: The compound’s inhibitory effects on carbonic anhydrases make it a potential candidate for treating diseases such as glaucoma and cancer.

Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.

Mecanismo De Acción

1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide exerts its effects by inhibiting the activity of human carbonic anhydrases. These enzymes play a crucial role in regulating pH and ion balance in various tissues. The compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and vice versa. This inhibition can lead to therapeutic effects in conditions where carbonic anhydrase activity is dysregulated .

Comparación Con Compuestos Similares

Similar Compounds

- 1,2,3-Benzoxathiazine, 5-bromo-, 2,2-dioxide

- 1,2,3-Benzoxathiazine, 7-bromo-, 2,2-dioxide

- 4-Methyl-1,2,3-Benzoxathiazine, 2,2-dioxide

Uniqueness

1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide is unique due to the specific position of the bromine atom, which can influence its chemical reactivity and biological activity. The presence of the bromine atom at the 6th position may enhance its inhibitory effects on carbonic anhydrases compared to other derivatives .

Actividad Biológica

1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide is a compound of significant interest in medicinal chemistry due to its biological activity as an inhibitor of human carbonic anhydrases (hCAs). This article delves into its mechanism of action, biochemical properties, and potential applications in treating various diseases.

This compound functions primarily as an inhibitor of specific hCA isoforms. The carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide, playing critical roles in physiological processes such as respiration and acid-base balance. The compound's inhibition of hCA IX and XII isoforms can disrupt these processes, potentially influencing tumor cell metabolism and pH regulation .

Biochemical Pathways

The inhibition of hCA isoforms by this compound affects various biochemical pathways:

- pH Regulation : Disruption of bicarbonate transport can lead to altered pH levels within cells.

- Cell Signaling : Inhibition may influence signaling pathways involved in tumor progression and metastasis.

- Cellular Metabolism : The compound's effects on hCA activity can impact metabolic processes critical for cell survival and proliferation .

Pharmacokinetics

The pharmacokinetic profile indicates that this compound is stable at room temperature and soluble in organic solvents such as ethanol and dimethyl sulfoxide. This solubility may facilitate its use in biological assays and therapeutic applications.

Research Findings

Recent studies have demonstrated that derivatives of 1,2,3-benzoxathiazine-2,2-dioxide exhibit nanomolar inhibitory activity against hCA IX and XII while showing limited inhibition of hCA I. This selectivity is particularly valuable for therapeutic applications targeting cancer cells where hCA IX and XII are often overexpressed .

Case Studies

A series of case studies involving various derivatives have been conducted to assess their inhibitory effects:

- Study on Selectivity : Research involving twenty derivatives showed that most compounds exhibited excellent selectivity towards hCA IX/XII over hCA I and II. This selectivity is crucial for minimizing side effects in potential therapeutic applications .

- Synthesis and Characterization : Derivatives were synthesized from aryl-substituted 2-hydroxybenzaldehydes via reactions with sulfamoyl chloride. Characterization included NMR spectroscopy confirming the structure and purity of the compounds .

Comparative Analysis

The following table summarizes the inhibitory activities of selected derivatives compared to the parent compound:

| Compound | Inhibition (hCA IX) | Inhibition (hCA XII) | Inhibition (hCA I) |

|---|---|---|---|

| This compound | Nanomolar | Nanomolar | Poorly inhibited |

| 4-Methyl-1,2,3-benzoxathiazine-2,2-dioxide | Nanomolar | Nanomolar | Low |

| Sulfocoumarin Derivatives | Varies | Varies | None |

Applications in Medicinal Chemistry

This compound has potential applications in:

Propiedades

IUPAC Name |

6-bromo-1,2λ6,3-benzoxathiazine 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO3S/c8-6-1-2-7-5(3-6)4-9-13(10,11)12-7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRCHYHGXSBVGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=NS(=O)(=O)O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.